molecular formula C14H16FN3O2 B6059412 6-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one

6-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one

Cat. No. B6059412
M. Wt: 277.29 g/mol
InChI Key: ZZOHQMMZJZIKNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one, also known as JNJ-38877605, is a chemical compound that has shown potential in various scientific research applications.

Mechanism of Action

The mechanism of action of 6-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one is not fully understood, but it has been proposed that it inhibits the activity of certain enzymes and signaling pathways that are involved in tumor growth, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that 6-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one can induce cell cycle arrest and apoptosis in tumor cells, reduce the production of pro-inflammatory cytokines, and protect neurons from oxidative stress and neuroinflammation. However, the specific biochemical and physiological effects of this compound may vary depending on the cell type and experimental conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 6-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one in lab experiments is its potential to target multiple signaling pathways and cellular processes. However, its low solubility and stability may limit its use in certain experimental settings. Additionally, further studies are needed to determine the optimal concentration and duration of treatment for different cell types and experimental models.

Future Directions

There are several future directions for research on 6-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one. One direction is to investigate its potential in combination with other anti-tumor or anti-inflammatory agents. Another direction is to explore its effects on other cellular processes, such as autophagy and DNA damage response. Additionally, further studies are needed to optimize its chemical structure and improve its pharmacokinetic properties for potential clinical applications.

Synthesis Methods

The synthesis of 6-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one has been described in several scientific studies. One method involves the reaction of 4-chloro-6-fluoroquinazoline with N-(2-aminoethyl)morpholine in the presence of a palladium catalyst. Another method involves the reaction of 6-fluoro-4-(3H)-quinazolinone with 2-(chloromethyl)morpholine in the presence of a base.

Scientific Research Applications

The potential of 6-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one has been explored in various scientific research applications. One study found that this compound has anti-tumor activity in vitro and in vivo. Another study found that it has anti-inflammatory activity and can reduce the production of pro-inflammatory cytokines. Additionally, this compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

6-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2/c15-11-1-2-13-12(9-11)14(19)18(10-16-13)4-3-17-5-7-20-8-6-17/h1-2,9-10H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOHQMMZJZIKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=NC3=C(C2=O)C=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one

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